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Compound of Interest
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Cat. No.: B058104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Diacetonamine (4-amino-4-methylpentan-2-one) is a key intermediate in the synthesis of

various organic compounds. A thorough understanding of its spectroscopic characteristics is

essential for reaction monitoring, quality control, and structural elucidation. This technical guide

provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for diacetonamine. Detailed experimental protocols for

acquiring this data are also presented, along with a schematic for its synthesis.

Chemical Structure and Properties
IUPAC Name: 4-amino-4-methylpentan-2-one[1][2]

Synonyms: Diacetonamine[1][2]

CAS Number: 625-04-7[3]

Molecular Formula: C₆H₁₃NO

Molecular Weight: 115.17 g/mol

Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. For diacetonamine, both ¹H and ¹³C NMR provide characteristic signals

corresponding to its unique arrangement of protons and carbon atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for Diacetonamine (CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.15 Singlet 3H CH₃-C=O

~2.20 Singlet 2H -CH₂-

~1.25 Singlet 6H (CH₃)₂-C

~1.50 Singlet (broad) 2H -NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data for Diacetonamine (CDCl₃)

Chemical Shift (δ) ppm Assignment

~209 C=O

~55 C-(CH₃)₂

~53 -CH₂-

~32 CH₃-C=O

~29 (CH₃)₂-C

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of diacetonamine is expected to show characteristic absorption bands for its ketone

and primary amine functionalities.

Table 3: Predicted IR Absorption Bands for Diacetonamine
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

3300 - 3500 Medium, Broad N-H
Stretch (two bands for

primary amine)

2850 - 3000 Medium C-H Stretch

~1715 Strong C=O Stretch

1590 - 1650 Medium N-H Bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of diacetonamine is expected to

show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for Diacetonamine

m/z Relative Intensity Assignment

115 Moderate [M]⁺ (Molecular Ion)

100 High [M - CH₃]⁺

58 High [C₃H₈N]⁺ (α-cleavage)

43 High [CH₃CO]⁺

Experimental Protocols
Synthesis of Diacetonamine
Diacetonamine can be synthesized by the conjugate addition of ammonia to mesityl oxide.

Protocol:

A mixture of mesityl oxide and aqueous ammonia is stirred in a round-bottomed flask.

The reaction is typically carried out at room temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b058104?utm_src=pdf-body
https://www.benchchem.com/product/b058104?utm_src=pdf-body
https://www.benchchem.com/product/b058104?utm_src=pdf-body
https://www.benchchem.com/product/b058104?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After the reaction is complete, the excess ammonia is removed.

The diacetonamine product can be isolated and purified by distillation.

Synthesis of Diacetonamine

Mesityl Oxide

Reaction Mixture

Aqueous Ammonia

Diacetonamine

Stirring at Room Temperature

Click to download full resolution via product page

Caption: Synthesis of Diacetonamine from Mesityl Oxide and Ammonia.

NMR Spectroscopy
Protocol for ¹H and ¹³C NMR:

Sample Preparation: Dissolve approximately 10-20 mg of diacetonamine in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

Instrumentation: Place the NMR tube in the spectrometer's probe.

Acquisition:

Lock the spectrometer on the deuterium signal of the solvent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b058104?utm_src=pdf-body
https://www.benchchem.com/product/b058104?utm_src=pdf-body-img
https://www.benchchem.com/product/b058104?utm_src=pdf-body
https://www.benchchem.com/product/b058104?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shim the magnetic field to optimize its homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Acquire the spectrum using appropriate pulse sequences and acquisition parameters

(e.g., number of scans, relaxation delay).

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction to obtain the final spectrum.

NMR Spectroscopy Workflow

Sample Preparation
(Dissolve in CDCl₃)

Place in NMR Spectrometer

Data Acquisition
(Lock, Shim, Tune, Acquire)

Data Processing
(FT, Phasing, Baseline Correction)

NMR Spectrum

Click to download full resolution via product page

Caption: General workflow for acquiring an NMR spectrum.
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IR Spectroscopy
Protocol for Attenuated Total Reflectance (ATR)-FTIR:

Background Scan: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of liquid or solid diacetonamine directly onto the

ATR crystal.

Spectrum Acquisition: Acquire the IR spectrum of the sample.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final absorbance or transmittance spectrum.

IR Spectroscopy Workflow (ATR)

Record Background Spectrum

Apply Sample to ATR Crystal

Acquire Sample Spectrum

Background Subtraction

IR Spectrum
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Click to download full resolution via product page

Caption: Workflow for obtaining an ATR-FTIR spectrum.

Mass Spectrometry
Protocol for Electron Ionization (EI)-MS:

Sample Introduction: Introduce a small amount of diacetonamine into the mass

spectrometer, typically via a direct insertion probe or after separation by gas

chromatography.

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam,

causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded.

Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of

ions as a function of their m/z ratio.
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Mass Spectrometry Workflow (EI)

Sample Introduction

Electron Ionization & Fragmentation

Mass Analysis (m/z separation)

Ion Detection

Mass Spectrum

Click to download full resolution via product page

Caption: General workflow for EI-Mass Spectrometry.

Conclusion
The spectroscopic data presented in this guide, including predicted NMR chemical shifts, IR

absorption frequencies, and mass spectral fragmentation patterns, provide a foundational

reference for the characterization of diacetonamine. The detailed experimental protocols offer

a standardized approach for obtaining high-quality spectroscopic data for this and similar

compounds, aiding researchers in the fields of synthetic chemistry, drug discovery, and

materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Diacetonamine - Wikipedia [en.wikipedia.org]

2. 2-Pentanone, 4-amino-4-methyl- [webbook.nist.gov]

3. Diacetonamine | CAS#:625-04-7 | Chemsrc [chemsrc.com]

To cite this document: BenchChem. [Spectroscopic Data of Diacetonamine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b058104#spectroscopic-data-of-diacetonamine-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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